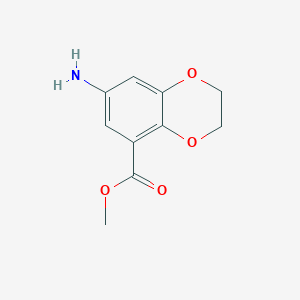

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Description

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a heterocyclic compound featuring a benzodioxine core substituted with an amino group at position 7 and a methyl ester at position 5. The benzodioxine scaffold, characterized by a fused benzene ring and two oxygen atoms in a dioxane ring, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name |

methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLLNNPRZMIPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728574 | |

| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819800-89-0 | |

| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundation of 1,4-Benzodioxine Core Synthesis

Gallic Acid as a Starting Material

The most well-documented route begins with gallic acid (3,4,5-trihydroxybenzoic acid) , which undergoes sequential transformations to construct the 1,4-benzodioxine scaffold. Initial Fischer esterification in methanol with concentrated sulfuric acid produces methyl 3,4,5-trihydroxybenzoate (Compound 9, 90% yield). This step ensures carboxyl group protection, critical for subsequent ring-forming reactions.

Reaction Conditions:

1,4-Benzodioxine Ring Formation

The esterified intermediate reacts with 1,2-dibromoethane in acetone under basic conditions (K₂CO₃) to form methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (Compound 10, 47% yield). This step establishes the fused dioxane ring system through nucleophilic aromatic substitution, with bromoethoxy serving as a versatile handle for further functionalization.

Key Analytical Data for Compound 10:

Final Esterification and Purification

Acid Chloride-Mediated Pathway

If the free carboxylic acid (7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) is accessible, Fischer esterification or acid chloride formation followed by methanol quenching achieves the target ester:

- Acid Chloride Synthesis:

- Methanol Quenching:

Yield Optimization:

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Process Economics

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₁N₁O₄

- Molecular Weight : 209.2 g/mol

- IUPAC Name : Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

- CAS Number : 819800-89-0

The compound features a benzodioxine core structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study evaluated various derivatives of benzodioxine compounds for their antiproliferative effects against several cancer cell lines:

- Cell Lines Tested :

- PC-3 (prostate cancer)

- MDA-MB-231 (breast cancer)

- U-87 MG (glioblastoma)

- MIA PaCa-2 (pancreatic cancer)

The compound exhibited significant activity with IC50 values ranging from 7.84 to 16.2 µM across these cell lines, indicating its potential as a lead compound for further structural optimization and development in cancer therapy .

Drug Development Potential

Given its promising anticancer properties, this compound could serve as a scaffold for the development of new therapeutic agents. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzodioxine ring can enhance potency and selectivity against cancer cells .

Research Case Studies

Mechanism of Action

The mechanism of action of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzodioxine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

- 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 66410-87-5): Substituents: Nitro (NO₂) at position 7, carboxylic acid (COOH) at position 5. Molecular Formula: C₉H₇NO₆; Molecular Weight: 243.73 . Key Differences: The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to the amino group in the target compound. The carboxylic acid substituent increases polarity and hydrogen-bonding capacity but may limit solubility in nonpolar solvents. Applications: Likely used as an intermediate in synthesizing nitro-substituted pharmaceuticals or agrochemicals .

- Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Substituents: Amino (NH₂) at position 8, chloro (Cl) at position 7, ethyl ester (COOEt) at position 5. Molecular Formula: C₁₂H₁₂ClNO₄; Molecular Weight: 269.68 . The ethyl ester may improve lipophilicity compared to the methyl ester in the target compound.

Heterocyclic Core Modifications

- Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates: Core Structure: Benzoxazole (oxygen and nitrogen in the heterocycle) instead of benzodioxine. Synthesis: Derived from Methyl-3-amino-4-hydroxybenzoate and aryl acids via 15-hour reflux . Key Differences: The benzoxazole core is more rigid and electron-deficient, favoring applications in fluorescent materials or kinase inhibitors.

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate: Core Structure: Benzodithiazine with sulfone (SO₂) groups. Molecular Formula: C₁₀H₁₀ClN₃O₄S₂; Molecular Weight: 335.78 .

Physicochemical and Spectral Comparisons

Table 1: Comparative Data for Benzodioxine Derivatives

Key Observations:

- Amino vs. Nitro Groups: The amino group in the target compound enhances nucleophilicity at position 7, enabling facile functionalization (e.g., acylation or alkylation), whereas the nitro group in the analog requires reduction for further modification .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better solubility in organic solvents compared to the carboxylic acid analog, which may form salts in basic aqueous environments .

Biological Activity

Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate (CAS No. 819800-89-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| LogP | 0.66 |

| Polar Surface Area | 71 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

These properties suggest that the compound has a moderate hydrophilicity and potential for interactions through hydrogen bonding, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that related benzodioxine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to disrupt protein-protein interactions crucial for cancer cell proliferation, such as the c-Myc-Max dimerization .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cellular signaling pathways. For example:

- Inhibition of c-Myc : Similar compounds have demonstrated the ability to inhibit c-Myc transcriptional activity, a critical factor in many cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in c-Myc overexpressing cells .

Case Studies

- Cell Line Studies : In vitro studies using various human cancer cell lines have shown that this compound can significantly reduce cell viability at concentrations ranging from 10 µM to 100 µM. The compound's effects were more pronounced in cells with high levels of c-Myc expression.

- Animal Models : Preliminary studies in animal models have suggested that the compound may reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Q & A

Q. What are the established synthetic routes for Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves functionalization of the benzodioxine core. For example, amination at the 7-position can be achieved via nucleophilic substitution or reductive amination. A common intermediate is methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate, which undergoes catalytic hydrogenation (e.g., Pd/C, H₂) to yield the 7-amino derivative . Alternative routes may use lithium aluminum hydride (LiAlH₄) for selective reductions, as seen in related benzodioxine syntheses .

Q. How can researchers purify this compound, and what solvents are optimal for crystallization?

Methodological Answer: Recrystallization is effective for purification. Ethanol/water or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate polarity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (e.g., 60:40) can resolve impurities, as demonstrated for structurally similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the benzodioxine scaffold (δ ~4.2–4.5 ppm for dioxane protons) and ester/amine functionalities.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₁NO₄ requires m/z 209.0688).

Contradictions between theoretical and observed data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or residual solvents. Multi-technique validation (e.g., IR for carbonyl stretches) is recommended .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for scalability while minimizing byproducts?

Methodological Answer: Optimization involves:

- Temperature control : Lowering reaction temperatures during amination reduces side reactions like over-alkylation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) improve yield and selectivity .

- Flow chemistry : Continuous processes enhance reproducibility for multi-step syntheses, as shown in analogous benzodioxine derivatives .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer:

- Derivatization : Modify the 7-amino group (e.g., acylation, sulfonylation) to assess bioactivity changes. Evidence from benzodioxine sulfonamide derivatives highlights the impact of electron-withdrawing groups on target binding .

- In silico modeling : Docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like 5-lipoxygenase, guiding synthetic priorities .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Stability-indicating methods are critical, as described in safety data sheets for related compounds .

Q. What methodologies resolve discrepancies in solubility data reported for this compound across studies?

Methodological Answer:

- Solvent screening : Use the shake-flask method with UV/Vis quantification in solvents like DMSO, methanol, and buffers (pH 1–13).

- Dynamic light scattering (DLS) : Assess aggregation tendencies that may artificially lower measured solubility. Prior studies on benzodioxine derivatives emphasize pH-dependent solubility shifts due to the amine group’s protonation .

Q. How can crystallographic data improve understanding of this compound’s solid-state properties and reactivity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths and angles to identify steric hindrance or hydrogen-bonding networks. For example, related benzodioxine structures show planar dioxane rings, influencing π-π stacking in crystal lattices .

- Powder XRD : Correlate crystallinity with stability; amorphous phases may degrade faster than crystalline forms .

Q. What in vitro assays are suitable for initial bioactivity screening, and how are false positives mitigated?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or proteases using fluorogenic substrates. Include negative controls (e.g., compound pre-incubated with inhibitors) to rule out non-specific effects .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to differentiate between specific bioactivity and general toxicity .

Q. How do computational toxicology models predict the environmental impact of this compound, and what experimental validation is required?

Methodological Answer:

- QSTR models : Tools like ECOSAR predict biodegradability and aquatic toxicity based on substituents. For the 7-amino group, models may flag potential persistence due to hydrogen-bonding capacity.

- Experimental validation : OECD 301F biodegradation tests and Daphnia magna acute toxicity assays confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.